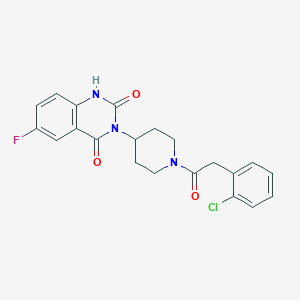

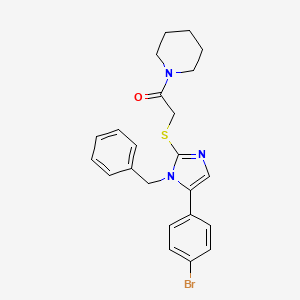

![molecular formula C17H11FN4OS B2575247 6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-79-5](/img/structure/B2575247.png)

6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of imidazole fused imidazo thiazole . It has been synthesized and evaluated for its antibacterial and antifungal activities . The compound has shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .Molecular Structure Analysis

The compound contains a 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and a pyrimidine ring at position 5 . The pyrimidine ring contains either an amide or sulphonamide moiety attached to a linker (ethyl or propyl) at position 2 of the pyrimidine ring .Chemical Reactions Analysis

The compound has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI . Its activities were compared with that of Sorafenib as a reference standard drug . Compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study on the synthesis and crystal structure of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, provides insights into the molecular structure and physicochemical properties through X-ray diffraction and density functional theory (DFT) analysis. Such studies are foundational in understanding the interaction mechanisms and potential applications of similar compounds in medicinal chemistry and material science Qin et al., 2019.

Anticancer Activity

Research into imidazo[2,1-b]thiazole derivatives, such as those incorporating the 3-fluorophenyl group and pyrimidine ring, shows promising cytotoxic activity against cancer cell lines. These compounds, including variations with amide or sulphonamide moieties, were evaluated for their effectiveness in inhibiting cancer cell proliferation, showcasing the compound's potential as a basis for developing new anticancer agents Abdel‐Maksoud et al., 2019.

Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives demonstrated antitubercular activity against Mycobacterium smegmatis, a model organism for tuberculosis research. The presence of phenyl or 4-fluorophenyl groups in the compound structure played a significant role in its antitubercular effectiveness, highlighting the compound's application in developing new treatments for tuberculosis Abhale et al., 2016.

Fluorescence Switching and pH-Sensors

Imidazo[1,5-a]pyridinium ions, related to the compound of interest, have been identified as highly emissive fluorophores that can switch fluorescence in response to pH changes. This property is crucial for developing novel pH sensors and fluorescence imaging tools, useful in biological research and diagnostics Hutt et al., 2012.

Anti-inflammatory and Anticancer Agents

Novel imidazo[2,1-b][1,3]thiazine derivatives, modified with 4-pyridinyloxy moiety, have been explored for their anti-inflammatory and potential anticancer activities. This research indicates the compound's utility in drug discovery efforts aimed at identifying new therapeutic agents Biointerface Research in Applied Chemistry, 2022.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shown broad-spectrum antiproliferative activity against a panel of different cancer cell lines .

Mode of Action

It’s known that similar compounds exert their effects by interacting with their targets, leading to changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

Related compounds have been associated with the inhibition of cancer cell proliferation, suggesting that they may affect pathways related to cell growth and division .

Result of Action

Similar compounds have demonstrated antiproliferative activity, suggesting that they may inhibit cell growth and division .

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4OS/c18-12-3-1-11(2-4-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-5-7-19-8-6-13/h1-10H,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKDSWBIOFVQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

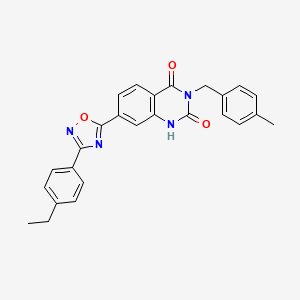

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)

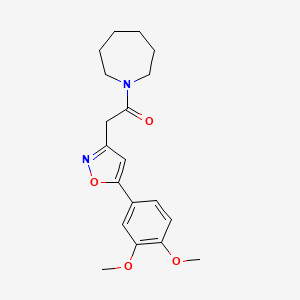

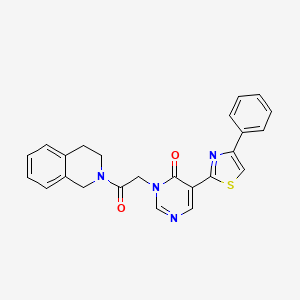

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)

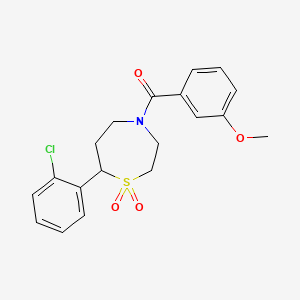

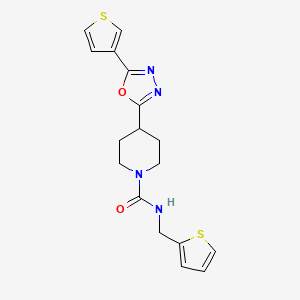

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)